molecular formula C12H15N3O2 B8109213 rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

Cat. No.: B8109213
M. Wt: 233.27 g/mol
InChI Key: QOEAPMRDNSKULD-GHMZBOCLSA-N
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Description

rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one: is a complex organic compound characterized by its unique hexahydropyrrolo[3,4-b][1,4]oxazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one typically involves multiple steps:

    Formation of the Hexahydropyrrolo[3,4-b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino alcohol and a dihydropyran derivative under acidic or basic conditions.

    Introduction of the Pyridin-3-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with the nitrogen atom of the oxazine ring.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification: Employing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ylmethyl group, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Pyridine N-oxide derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various N-substituted oxazine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science:

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexahydropyrrolo[3,4-b][1,4]oxazine Derivatives: Compounds with similar core structures but different substituents.

    Pyridin-3-ylmethyl Derivatives: Compounds with the pyridin-3-ylmethyl group attached to different core structures.

Uniqueness

    Structural Complexity: The combination of the hexahydropyrrolo[3,4-b][1,4]oxazine core with the pyridin-3-ylmethyl group is unique, providing distinct chemical and biological properties.

    Biological Activity: Its potential to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.

This detailed overview provides a comprehensive understanding of rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(4aR,7aR)-4-(pyridin-3-ylmethyl)-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-12-8-17-11-6-14-5-10(11)15(12)7-9-2-1-3-13-4-9/h1-4,10-11,14H,5-8H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEAPMRDNSKULD-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OCC(=O)N2CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](CN1)OCC(=O)N2CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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